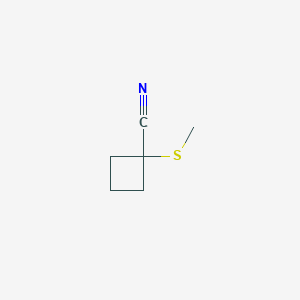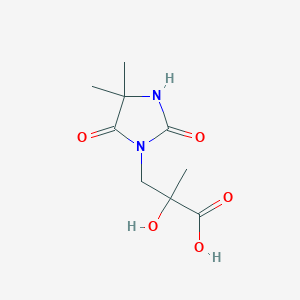
(3S,4R)-3-fluoro-pipéridin-4-ol chlorhydrate
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” can be inferred from its name. It is a piperidine, which means it has a six-membered ring with one nitrogen atom. The “3-fluoro” indicates a fluorine atom attached to the third carbon in the ring, and the “4-ol” indicates a hydroxyl group (-OH) attached to the fourth carbon .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S,4R)-3-fluoropiperidin-4-ol hydrochloride” are not explicitly mentioned in the available resources .
Mécanisme D'action
Target of Action
The primary target of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is the muscarinic M3 receptor , which is expressed in various endocrine and exocrine glands, including the gastric and salivary glands . It is also found in smooth muscle cells in the pupillary sphincter and ciliary bodies .
Mode of Action
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a muscarinic acetylcholine agonist . It is associated with parasympathomimetic effects by selectively working on muscarinic receptors . This interaction with its targets results in changes in the function of these receptors, leading to various physiological effects.
Biochemical Pathways
The compound’s interaction with the muscarinic M3 receptor affects several biochemical pathways. These pathways are primarily related to the regulation of secretions from the endocrine and exocrine glands, as well as the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . The downstream effects of these pathways include changes in glandular secretions and alterations in eye functions such as pupil size and lens shape .
Result of Action
The molecular and cellular effects of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride’s action include increased glandular secretions and changes in the contraction of smooth muscles in the pupillary sphincter and ciliary bodies . These effects can lead to physiological changes such as increased salivation and changes in vision.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride. These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific physiological conditions of the patient. For example, the compound’s stability and efficacy could be affected by storage conditions, such as temperature and humidity .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (3S,4R)-(3S,4R)-3-fluoropiperidin-4-ol hydrochlorideridin-4-ol hydrochloride in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. In addition, it is a relatively stable compound that is not easily degraded by light or heat. Furthermore, it is soluble in a variety of solvents and can be used in a wide range of reactions.
However, there are some limitations to using (3S,4R)-(3S,4R)-3-fluoropiperidin-4-ol hydrochlorideridin-4-ol hydrochloride in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, it is a strong acid and can cause skin and eye irritation. Furthermore, it is volatile and can easily evaporate, making it difficult to store and handle.
Orientations Futures
The future directions for (3S,4R)-(3S,4R)-3-fluoropiperidin-4-ol hydrochlorideridin-4-ol hydrochloride include further research into its biochemical and physiological effects, development of new synthetic methods, and exploration of its potential applications in drug development. In addition, further research into its mechanism of action and its potential as a drug target could lead to the development of new therapeutic agents. Furthermore, further research into
Applications De Recherche Scientifique
Conception de médicaments pharmaceutiques
Le motif pipéridine est une caractéristique structurelle commune dans de nombreux produits pharmaceutiques. «(3S,4R)-3-fluoro-pipéridin-4-ol chlorhydrate» peut servir de bloc de construction chiral dans la synthèse de divers composés pharmacologiquement actifs. Sa stéréochimie est particulièrement précieuse pour créer des médicaments énantiomériquement purs, qui peuvent avoir une efficacité améliorée et des effets secondaires réduits par rapport à leurs mélanges racémiques .
Développement d'agents du système nerveux central (SNC)
Les dérivés de la pipéridine sont connus pour traverser la barrière hémato-encéphalique, ce qui les rend appropriés pour le développement d'agents du SNC. L'atome de fluor dans «this compound» pourrait améliorer la lipophilie de la molécule, conduisant potentiellement à de nouveaux traitements pour les troubles neurologiques .
Synthèse d'agents antidiabétiques
Les iminosucres, qui sont structurellement similaires aux dérivés de la pipéridine, ont été utilisés dans le traitement du diabète de type 2. La forme de sel chlorhydrate de «(3S,4R)-3-fluoro-pipéridin-4-ol» pourrait être explorée pour ses effets inhibiteurs sur les enzymes de transformation des glucides, offrant une nouvelle voie pour le développement de médicaments antidiabétiques .
Recherche sur le cancer
Les composés fluorés sont souvent utilisés dans la recherche sur le cancer en raison de leur activité biologique. La présence à la fois d'un atome de fluor et d'un groupe hydroxyle dans «this compound» offre des possibilités de créer de nouveaux agents antitumoraux par synthèse ciblée et études de relations structure-activité (SAR) .
Modulation des neurotransmetteurs
Les dérivés de la pipéridine peuvent agir comme modulateurs des systèmes de neurotransmetteurs, qui sont cruciaux dans le traitement des maladies psychiatriques et neurodégénératives. La structure unique de «this compound» pourrait être utilisée pour synthétiser des composés qui ciblent sélectivement des récepteurs spécifiques de neurotransmetteurs .
Inhibition enzymatique
Les caractéristiques structurelles de «this compound» en font un candidat pour la conception d'inhibiteurs enzymatiques. Son potentiel à imiter les états de transition ou à se lier aux sites actifs des enzymes pourrait conduire au développement de nouveaux agents thérapeutiques pour diverses maladies .
Imagerie moléculaire
Les pipéridines fluorées peuvent être utilisées en tomographie par émission de positons (TEP). L'isotope fluor-18 est couramment utilisé dans les examens TEP, et les dérivés de «this compound» pourraient être marqués avec cet isotope pour une utilisation en imagerie diagnostique .
Sondes de biologie chimique
En tant qu'outil en biologie chimique, «this compound» peut être utilisé pour créer des sondes afin d'étudier les processus biologiques. Sa capacité à être incorporé dans des molécules plus complexes en fait un réactif polyvalent pour sonder les mécanismes enzymatiques et les interactions au sein des cellules .
Safety and Hazards
Propriétés
IUPAC Name |
(3S,4R)-3-fluoropiperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRYZBPWUNRGDD-UYXJWNHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1O)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)


![3-(4-Methoxypyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1454680.png)
![3-{[(Tert-butoxy)carbonyl]amino}adamantane-1-carboxylic acid](/img/structure/B1454681.png)
![(R)-4-((3R,5S,6S,8S,9S,10S,13R,14S,17R)-6-ethyl-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1454684.png)
